molecular formula C11H13B B1372960 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 128364-39-6

5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B1372960
CAS No.: 128364-39-6
M. Wt: 225.12 g/mol
InChI Key: IJZYOXSLTXQZMK-UHFFFAOYSA-N
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Description

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an organic compound with the molecular formula C11H13Br It is a brominated derivative of tetrahydrobenzoannulene, characterized by a seven-membered ring fused to a benzene ring

Mechanism of Action

Target of Action

The primary targets of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to explain the exact mode of action of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene.

Biochemical Pathways

The specific biochemical pathways affected by 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are not yet known due to the lack of research on this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7

Result of Action

The molecular and cellular effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown

Biochemical Analysis

Biochemical Properties

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes.

Cellular Effects

The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. Additionally, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene remains relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses may include cellular toxicity, organ damage, or disruptions in normal metabolic processes.

Metabolic Pathways

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential accumulation in specific tissues or organs.

Subcellular Localization

The subcellular localization of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the ring.

Industrial Production Methods

Industrial production of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the benzylic position, leading to the formation of ketones or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of the parent hydrocarbon, 6,7,8,9-tetrahydro-5H-benzoannulene.

    Oxidation: Formation of ketones or alcohols at the benzylic position.

Scientific Research Applications

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulene : The parent hydrocarbon without the bromine substitution.
  • 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated derivative with a ketone functional group.
  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : A carboxylic acid derivative of the parent hydrocarbon.

Uniqueness

5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZYOXSLTXQZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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